molecular formula C16H11ClN2OS B287747 2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide

2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide

Cat. No. B287747
M. Wt: 314.8 g/mol
InChI Key: OIGXWXMBCSDUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide, also known as CTZ, is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound is known for its unique chemical properties, which make it an attractive target for researchers looking to develop new drugs and materials.

Mechanism of Action

The exact mechanism of action of 2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and DNA synthesis. This may explain its antitumor activity and potential as an antibacterial agent.
Biochemical and Physiological Effects
2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain and work with. In addition, its unique chemical properties make it an attractive target for researchers looking to develop new drugs and materials. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.

Future Directions

There are a number of future directions for research involving 2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide. One area of interest is the development of new drugs based on its chemical structure, with potential applications in cancer treatment and antibacterial therapy. In addition, there is potential for the use of 2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide in materials science, including the development of new polymers and other materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of 2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide, which could lead to the development of more effective drugs and therapies.

Synthesis Methods

The synthesis of 2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide can be achieved through a variety of methods, including the reaction of 2-aminothiazole with benzoyl chloride and subsequent reaction with 4-chloronitrobenzene. Another method involves the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride, followed by reduction of the resulting nitro compound with iron powder in ethanol.

Scientific Research Applications

2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity and has been investigated as a potential treatment for various types of cancer, including breast cancer and lung cancer. In addition, 2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide has been studied for its potential use as an antibacterial agent, with promising results in vitro.

properties

Product Name

2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C16H11ClN2OS

Molecular Weight

314.8 g/mol

IUPAC Name

2-chloro-N,4-diphenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H11ClN2OS/c17-16-19-13(11-7-3-1-4-8-11)14(21-16)15(20)18-12-9-5-2-6-10-12/h1-10H,(H,18,20)

InChI Key

OIGXWXMBCSDUHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.